molecular formula C20H27N3O B4000144 1-(2,3-dimethylphenyl)-N-(tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine

1-(2,3-dimethylphenyl)-N-(tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine

Cat. No.: B4000144
M. Wt: 325.4 g/mol
InChI Key: SKEDHBVLZFNHJC-UHFFFAOYSA-N
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Description

1-(2,3-dimethylphenyl)-N-(tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is a useful research compound. Its molecular formula is C20H27N3O and its molecular weight is 325.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 325.215412493 g/mol and the complexity rating of the compound is 412. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Transition Metal Complexes

One study discusses organic syntheses via transition metal complexes, presenting methods for producing 1-metalla-1,3,5,7-octatetraenes from carbene complexes of chromium and tungsten through condensation reactions. This research showcases the utility of transition metal complexes in facilitating novel organic transformations, potentially applicable to synthesizing derivatives of the given compound (Zhengkun Yu et al., 1997).

Heterocyclic Compound Synthesis

Another study focuses on the addition and cycloaddition reactions with Pyrazole Blue, revealing the compound's reactivity towards primary aromatic amines to produce various adducts. Such research underscores the significance of heterocyclic compounds in synthesizing new chemical entities with potential application in medicinal chemistry and materials science (M. Aly et al., 1997).

Metal-Ligand Self-Organization

Research on the influence of chain length and metal-to-ligand ratio on the self-organization processes of Cu2+ complexes of azamacrocycles illustrates the intricate relationship between molecular structure and self-assembly in coordination chemistry. Such studies can inform the design of metal-organic frameworks (MOFs) or catalytic systems using similar ligand architectures (Alberto Lopera et al., 2020).

Library of Structurally Diverse Compounds

Another example includes the generation of a structurally diverse library through alkylation and ring closure reactions, using a ketonic Mannich base derived from 2-acetylthiophene. This demonstrates the chemical versatility and potential for creating a wide array of biologically active compounds or new materials through simple chemical modifications (G. Roman, 2013).

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-N-(oxan-4-yl)-4,5,6,7-tetrahydroindazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O/c1-14-5-3-7-19(15(14)2)23-20-8-4-6-18(17(20)13-21-23)22-16-9-11-24-12-10-16/h3,5,7,13,16,18,22H,4,6,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKEDHBVLZFNHJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(CCC3)NC4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3-dimethylphenyl)-N-(tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine
Reactant of Route 2
Reactant of Route 2
1-(2,3-dimethylphenyl)-N-(tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine
Reactant of Route 3
1-(2,3-dimethylphenyl)-N-(tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine
Reactant of Route 4
Reactant of Route 4
1-(2,3-dimethylphenyl)-N-(tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine
Reactant of Route 5
1-(2,3-dimethylphenyl)-N-(tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine
Reactant of Route 6
1-(2,3-dimethylphenyl)-N-(tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydro-1H-indazol-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.